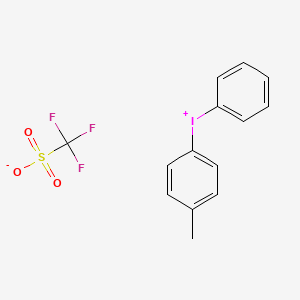
(4-Methylphenyl)(phenyl)iodonium triflate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Methylphenyl)(phenyl)iodonium triflate is an organoiodine compound that belongs to the class of diaryliodonium salts. These compounds are known for their utility in organic synthesis, particularly as arylating agents. The compound’s structure consists of a central iodine atom bonded to a phenyl group and a 4-methylphenyl group, with a triflate anion as the counterion.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylphenyl)(phenyl)iodonium triflate typically involves the reaction of iodobenzene with 4-methylphenylboronic acid in the presence of an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA). The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent decomposition of the product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale oxidation reactions using similar reagents and conditions as in laboratory synthesis. The scalability of the process depends on the availability of starting materials and the efficiency of the purification steps.
化学反应分析
Types of Reactions
(4-Methylphenyl)(phenyl)iodonium triflate undergoes various types of chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent in organic reactions.
Substitution: It is commonly used in electrophilic aromatic substitution reactions to introduce aryl groups into other molecules.
Common Reagents and Conditions
Oxidizing Agents: m-Chloroperbenzoic acid (m-CPBA) is frequently used in the synthesis of iodonium salts.
Solvents: Dichloromethane and acetonitrile are commonly used solvents for these reactions.
Major Products
The major products formed from reactions involving this compound are typically arylated compounds, where the aryl group from the iodonium salt is transferred to the substrate molecule .
科学研究应用
(4-Methylphenyl)(phenyl)iodonium triflate has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (4-Methylphenyl)(phenyl)iodonium triflate involves the transfer of the aryl group from the iodine atom to a nucleophilic substrate. This process is facilitated by the electrophilic nature of the iodine center, which makes it susceptible to nucleophilic attack. The triflate anion acts as a leaving group, stabilizing the transition state and facilitating the reaction .
相似化合物的比较
Similar Compounds
Bis(4-methylphenyl)iodonium triflate: Similar structure but with two 4-methylphenyl groups instead of one phenyl and one 4-methylphenyl group.
Diphenyliodonium triflate: Contains two phenyl groups instead of one phenyl and one 4-methylphenyl group.
Uniqueness
(4-Methylphenyl)(phenyl)iodonium triflate is unique due to its specific combination of phenyl and 4-methylphenyl groups, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent for specific synthetic applications where other diaryliodonium salts may not be as effective .
属性
分子式 |
C14H12F3IO3S |
|---|---|
分子量 |
444.21 g/mol |
IUPAC 名称 |
(4-methylphenyl)-phenyliodanium;trifluoromethanesulfonate |
InChI |
InChI=1S/C13H12I.CHF3O3S/c1-11-7-9-13(10-8-11)14-12-5-3-2-4-6-12;2-1(3,4)8(5,6)7/h2-10H,1H3;(H,5,6,7)/q+1;/p-1 |
InChI 键 |
LMVQMQRVJKJVDX-UHFFFAOYSA-M |
规范 SMILES |
CC1=CC=C(C=C1)[I+]C2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(ethoxyacetyl)piperazin-1-yl]-3-(2-methylpropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14139429.png)


![N'-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-2-(1H-1,2,4-triazol-1-yl)acetohydrazide](/img/structure/B14139457.png)
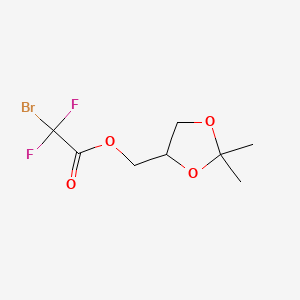
![3-chloro-4-ethoxy-N-[(2-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B14139459.png)
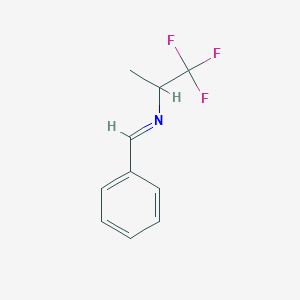


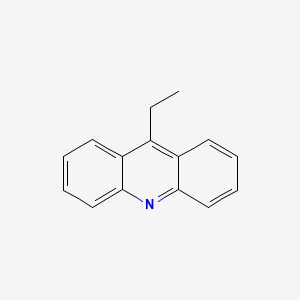
![Methyl [2-(dimethylamino)ethoxy]acetate](/img/structure/B14139480.png)
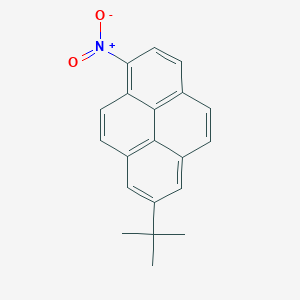
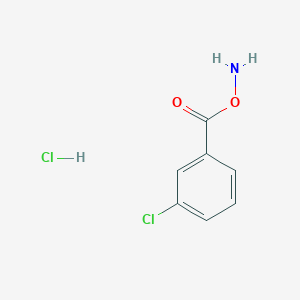
![N-benzyl-4-(tert-butyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B14139499.png)
